molecular formula C16H23NO2S B14268533 2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid CAS No. 156128-75-5

2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14268533
CAS No.: 156128-75-5
M. Wt: 293.4 g/mol
InChI Key: VVDBYXKXJZZCDG-UHFFFAOYSA-N
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Description

2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, a phenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a substituted phenyl ethyl halide. The reaction conditions often include the use of a base such as sodium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like dimethylformamide (DMF) to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. The combination of the phenyl group and the thiazolidine ring enhances its potential as a versatile compound in various applications.

Properties

CAS No.

156128-75-5

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H23NO2S/c1-10(2)8-12-4-6-13(7-5-12)11(3)15-17-14(9-20-15)16(18)19/h4-7,10-11,14-15,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

VVDBYXKXJZZCDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2NC(CS2)C(=O)O

Origin of Product

United States

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